molecular formula C21H27N3O4 B10968161 N-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B10968161
M. Wt: 385.5 g/mol
InChI Key: HPMBIQIRTTXXMK-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxyphenylamine and 4-(4-methoxyphenyl)piperazine.

    Acylation Reaction: The primary step involves the acylation of 2,4-dimethoxyphenylamine with an acylating agent like acetyl chloride or acetic anhydride to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 4-(4-methoxyphenyl)piperazine under suitable conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the acylation and coupling reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may include the use of halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE exerts its effects involves:

    Molecular Targets: It may interact with specific receptors or enzymes in the body.

    Pathways Involved: The compound could modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ETHANAMIDE: A closely related compound with similar structural features.

    N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PROPIONAMIDE: Another analog with slight variations in the acyl group.

Uniqueness

N-(2,4-DIMETHOXYPHENYL)-2-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C21H27N3O4/c1-26-17-6-4-16(5-7-17)24-12-10-23(11-13-24)15-21(25)22-19-9-8-18(27-2)14-20(19)28-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)

InChI Key

HPMBIQIRTTXXMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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